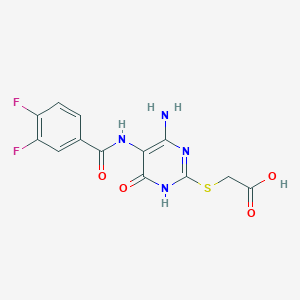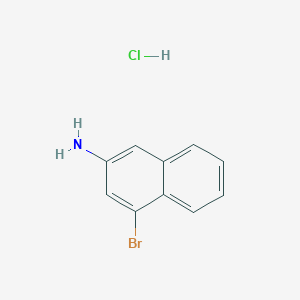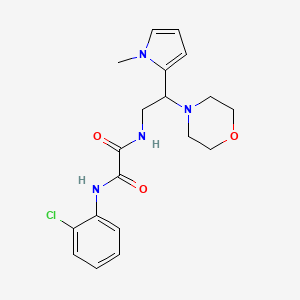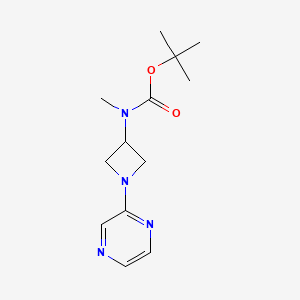
2-((4-Amino-5-(3,4-difluorobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-Amino-5-(3,4-difluorobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid is a useful research compound. Its molecular formula is C13H10F2N4O4S and its molecular weight is 356.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Reactions
This compound's relevance extends to the synthesis and characterization of chemical structures and their reactions. For example, it is related to the synthesis of quinazolin-4(3H)-ones and 5,6-dihydropyrimidin-4(3H)-ones from β-aminoamides and orthoesters in the presence of acetic acid, indicating its potential utility in the preparation of heterocyclic compounds (Gavin et al., 2018). Similarly, its structural analogs are employed in synthesizing peptide nucleic acid monomers, showcasing its relevance in nucleic acid chemistry (Gasser et al., 2006).
Antimicrobial and Anti-inflammatory Properties
Research into compounds with structural similarities has shown antimicrobial and anti-inflammatory activities. For instance, studies on substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids indicate significant activity against Gram-negative bacteria, suggesting potential applications in antibiotic development (Woulfe & Miller, 1985). Additionally, the synthesis and biological evaluation of acetic acid derivatives of tricyclic systems have shown promise in anti-inflammatory research, indicating the broader pharmacological potential of related compounds (Ackrell et al., 1978).
Heterocyclic Chemistry and Drug Design
The compound is also relevant in the context of heterocyclic chemistry and drug design, as evidenced by the synthesis of terminal N-thiobenzoyl peptides, which highlights the utility of similar structures in peptide modification and drug development (Barrett, 1971). Furthermore, research into the reaction of 3-oxo-3-R1-N-R2-propanethioamides with 2-amino-5-R-pyridines, resulting in various thioamides and dihydropyridine-thiones, underscores the significance of such compounds in synthesizing novel heterocyclic structures (Britsun et al., 2007).
Properties
IUPAC Name |
2-[[4-amino-5-[(3,4-difluorobenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N4O4S/c14-6-2-1-5(3-7(6)15)11(22)17-9-10(16)18-13(19-12(9)23)24-4-8(20)21/h1-3H,4H2,(H,17,22)(H,20,21)(H3,16,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJCGXOXMLZXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)O)N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol](/img/structure/B2744238.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2744243.png)



![N-benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2744248.png)



![N-[2-(4-fluorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2744257.png)

